molecular formula C18H17NO3S B5647931 N-(3-acetylphenyl)-4-(3-thietanyloxy)benzamide CAS No. 5880-27-3

N-(3-acetylphenyl)-4-(3-thietanyloxy)benzamide

Cat. No. B5647931
CAS RN: 5880-27-3
M. Wt: 327.4 g/mol
InChI Key: KSDFVYYYLMFRCB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(3-thietanyloxy)benzamide, also known as ATB-346, is a novel drug compound that has been developed as a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are commonly used for the treatment of pain and inflammation, but their use is often associated with adverse effects such as gastrointestinal bleeding, renal dysfunction, and cardiovascular events. ATB-346 has been designed to provide the same anti-inflammatory and analgesic effects as NSAIDs, but with a reduced risk of adverse effects.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12(20)14-3-2-4-15(9-14)19-18(21)13-5-7-16(8-6-13)22-17-10-23-11-17/h2-9,17H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDFVYYYLMFRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353864
Record name n-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5880-27-3
Record name n-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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